4-Aminoisoquinoline-1,3(2H,4H)-dione
Description
4-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) backbone with an amino substituent at the 4-position. Its molecular formula is C₉H₈N₂O₂, and it serves as a critical scaffold in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic pharmaceuticals . The compound’s planar aromatic system and hydrogen-bonding capacity (via the amino and carbonyl groups) enhance its interactions with biological targets, making it a versatile intermediate for drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
4-amino-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)8(12)11-9(7)13/h1-4,7H,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIYXLCRKBPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoisoquinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process . Additionally, catalyst-free processes in water have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Aminoisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have identified derivatives of isoquinoline-1,3-dione as potential antitumor agents. Specifically, 4-(benzylaminomethylene)isoquinoline-1,3(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3(2H,4H)-diones have shown promising results in selectively inhibiting cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1.
Key Findings:
- The presence of a 3-OH substituent on the phenyl ring is crucial for CDK4 inhibitory activity.
- Substituents at the C-6 position enhance inhibitory potency.
- Strategies to improve metabolic stability include modifying the phenolic OH group or replacing it with nitrogen-containing groups.
Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, a series of isoquinoline derivatives were synthesized and evaluated for their antitumor properties. The results indicated that specific substitutions significantly increased the potency against cancer cell lines .
Enantioselective Amination
The compound has been utilized in enantioselective amination reactions, which are vital for producing chiral compounds in pharmaceuticals. A recent study demonstrated an efficient method for the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives.
Methodology:
- The reaction was conducted using a bifunctional catalyst that allowed for high yields (up to 99%) and excellent enantioselectivity.
- The process was scalable and compatible with various substrates.
Results:
The study showcased the synthetic versatility of isoquinoline derivatives in generating chiral amines that can serve as building blocks in drug development .
Synthesis of Derivatives
Isoquinoline-1,3-dione serves as a precursor for synthesizing various biologically active compounds through cascade reactions. For instance, a novel method involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been reported to yield isoquinoline derivatives efficiently.
Synthesis Overview:
- The method involves oxidative cross-coupling followed by radical addition.
- It operates under mild conditions without requiring metal catalysts or organic solvents.
Yield Data:
The cascade reaction produced isoquinoline derivatives in good yields, demonstrating the compound's utility in synthetic organic chemistry .
Proteomics Research
Isoquinoline-1,3-dione is also recognized for its applications in proteomics research. It acts as a useful tool for studying protein interactions and functions due to its ability to modulate enzyme activities.
Application Insights:
- It has been shown to inhibit specific kinases involved in signaling pathways.
- The compound's structural features allow it to interact with various biological targets effectively .
Mechanism of Action
The mechanism of action of 4-Aminoisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, isoquinoline derivatives have been shown to interact with neurotransmitter receptors, which can modulate neurological functions . Additionally, the compound’s ability to form stable complexes with metal ions can enhance its activity in various biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives of isoquinoline-1,3-dione and their distinct properties:
Detailed Comparison of Key Features
Physicochemical Properties
- Solubility: 4-Aminoisoquinoline-1,3-dione is soluble in polar aprotic solvents (e.g., DCM, DMSO) but sensitive to moisture . Methoxy-substituted derivatives (e.g., 7-Methoxyisoquinoline-1,3-dione) show improved solubility in ethanol .
- Stability: Halogenated derivatives (e.g., 7-Iodoisoquinoline-1,3-dione) require dark storage due to light sensitivity .
Biological Activity
Introduction
4-Aminoisoquinoline-1,3(2H,4H)-dione, a compound belonging to the isoquinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group at the 4-position and two carbonyl groups at the 1 and 3 positions of the isoquinoline ring. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | 220-223 °C |
Anticancer Activity
Recent studies have demonstrated that derivatives of isoquinoline-1,3-dione exhibit significant anticancer properties. For example, a study reported that certain analogs inhibit Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in cancer cell survival. The most potent analog showed an IC50 value of 4.8 μM against TDP2, indicating strong potential for developing new anticancer agents .
Case Study: TDP2 Inhibition
In a systematic structure-activity relationship (SAR) study, modifications at the C-4 position were explored to enhance potency against TDP2. The findings indicated that specific substitutions could lead to improved inhibitory effects, suggesting a pathway for further drug development .
Neuroprotective Effects
This compound has also been investigated for neuroprotective properties. Compounds with similar structures have shown promise in inhibiting monoamine oxidase (MAO), which is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of MAO leads to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with these conditions .
Antimicrobial Activity
The compound has displayed antimicrobial properties against various pathogens. Research indicates that certain derivatives demonstrate significant antibacterial activity, making them candidates for further investigation as potential antibiotics .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of TDP2 and MAO, affecting DNA repair mechanisms and neurotransmitter metabolism.
- Cell Cycle Arrest : Some studies suggest that isoquinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Compounds in this class may modulate oxidative stress pathways, contributing to their neuroprotective effects.
Table 2: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimized for preparing 4-Aminoisoquinoline-1,3(2H,4H)-dione derivatives?
Methodological Answer:
The synthesis of 4-amino-substituted isoquinoline-diones often involves functionalization at the 4-position via alkylation, amination, or radical cascade reactions. Key strategies include:
- Radical Cascade Reactions : Visible-light-promoted decarboxylative acyl radical cyclization using α-keto acids enables efficient acylation and cyclization of N-methacryloylbenzamides, yielding acylated derivatives under mild conditions .
- Alkylation/Amination : Alkylation of 4,4-dimethylisoquinoline-1,3-dione with chloroethyl reagents, followed by nucleophilic substitution with arylpiperazines, generates N-arylpiperazine derivatives. Reaction conditions (e.g., potassium carbonate, triethylamine) and solvent polarity significantly impact yields .
- Enantioselective Amination : Bifunctional organocatalysts (e.g., squaramide-based) enable asymmetric amination of 4-alkylisoquinoline-diones with azodicarboxylates. Low catalyst loading (1–2 mol%) and solvents like 1,2-dichloroethane optimize enantiomeric excess (up to 99% ee) .
Basic: How are structural and electronic properties of this compound derivatives characterized?
Methodological Answer:
- X-Ray Crystallography : Crystallographic studies reveal bond lengths (e.g., C=O at 1.21–1.23 Å) and ring conformations (e.g., half-boat for piperidine rings). These data inform reactivity predictions, such as nucleophilic attack sites .
- Spectroscopy : H/C NMR identifies substituent effects (e.g., electron-withdrawing groups deshield aromatic protons). IR confirms carbonyl stretching frequencies (~1700 cm) .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox behavior and metal-binding affinity, critical for enzyme inhibition studies .
Advanced: How can enantioselective amination of 4-alkylisoquinoline-diones be achieved with high stereocontrol?
Methodological Answer:
- Catalyst Design : Bifunctional thiourea-squaramide catalysts activate both the isoquinoline-dione (via H-bonding) and the azodicarboxylate electrophile. Substituents on the catalyst’s aromatic ring reduce steric hindrance, enhancing enantioselectivity .
- Solvent Optimization : Polar solvents (e.g., 1,2-dichloroethane) improve reaction rates and ee values by stabilizing transition states. Non-polar solvents (toluene) are less effective .
- Gram-Scale Synthesis : Scaling reactions to 10 mmol maintains >90% yield and ee, demonstrating industrial applicability. Post-reaction modifications (e.g., Boc deprotection) yield chiral amines for drug discovery .
Advanced: What mechanistic insights explain the dual inhibition of HIV-1 integrase (IN) and RNase H by 4-Aminoisoquinoline derivatives?
Methodological Answer:
- Metal Chelation : The 2-hydroxyisoquinoline-1,3-dione scaffold chelates Mg/Mn at enzyme active sites. 1:1 Mg complexes disrupt IN strand transfer, while 1:2 Mn binding inhibits RNase H via redox reactions generating superoxide radicals .
- Structure-Activity Relationships (SAR) : 4-Methoxycarbonyl substitution enhances RNase H inhibition (IC = 5.9 µM) but reduces IN affinity. 3-OH phenyl groups improve CDK4 selectivity (IC < 1 µM) but increase cytotoxicity .
- Cellular Toxicity : High cytotoxicity (e.g., CC < 10 µM in MT-4 cells) limits therapeutic use. Prodrug strategies (e.g., ester masking of hydroxyl groups) are under investigation .
Advanced: How should researchers address contradictions in bioactivity data for isoquinoline-diones?
Methodological Answer:
- Assay Validation : Confirm enzyme inhibition (e.g., CDK4 vs. CDK2) using orthogonal assays (e.g., radiometric vs. fluorescence). Discrepancies may arise from off-target effects or assay interference .
- Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts. 3-OH phenyl derivatives show rapid glucuronidation, reducing bioavailability .
- Crystallographic vs. Solution Studies : X-ray structures may show tight binding, but solution-phase studies (e.g., ITC, NMR) reveal weaker interactions due to solvation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
